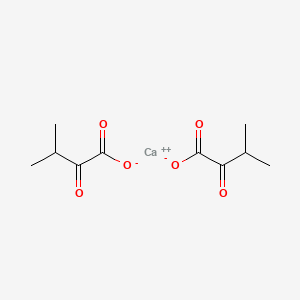
Calcium 3-methyl-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 3-methyl-2-oxobutanoate, also known as calcium alpha-ketoisovalerate, is an organic compound with the chemical formula C10H14CaO6. It is a calcium salt of 3-methyl-2-oxobutanoic acid, which is a keto acid. This compound is often used in various scientific research applications due to its unique chemical properties and biological significance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium 3-methyl-2-oxobutanoate can be synthesized through the reaction of 3-methyl-2-oxobutanoic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the calcium salt and water as a byproduct. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its calcium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The process may also involve purification steps such as crystallization and filtration to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 3-methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The keto group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the keto group under acidic or basic conditions.
Major Products Formed
Oxidation: 3-methyl-2-oxobutanoic acid.
Reduction: 3-methyl-2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Calcium 3-methyl-2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a supplement in metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetic products.
Mécanisme D'action
The mechanism of action of calcium 3-methyl-2-oxobutanoate involves its role as a keto acid in metabolic pathways. It acts as a substrate for various enzymes, including branched-chain amino acid aminotransferase and 3-methyl-2-oxobutanoate hydroxymethyltransferase. These enzymes catalyze the conversion of the compound into other metabolites, which are involved in energy production and biosynthesis of essential molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-methyl-2-oxobutanoate
- Potassium 3-methyl-2-oxobutanoate
- Magnesium 3-methyl-2-oxobutanoate
Uniqueness
Calcium 3-methyl-2-oxobutanoate is unique due to its calcium ion, which imparts specific biological and chemical properties. The calcium ion plays a crucial role in various physiological processes, including muscle contraction and neurotransmission. This makes the compound particularly valuable in medical and biological research .
Propriétés
Numéro CAS |
51828-94-5 |
|---|---|
Formule moléculaire |
C5H8CaO3 |
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
calcium;3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Ca/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |
Clé InChI |
WUHHWFKCLGLGSD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] |
SMILES canonique |
CC(C)C(=O)C(=O)O.[Ca] |
Key on ui other cas no. |
51828-94-5 |
Numéros CAS associés |
759-05-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















